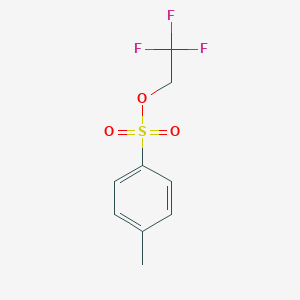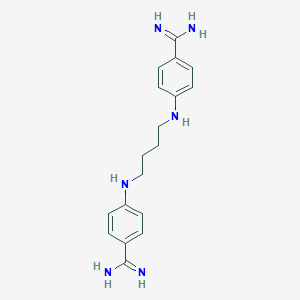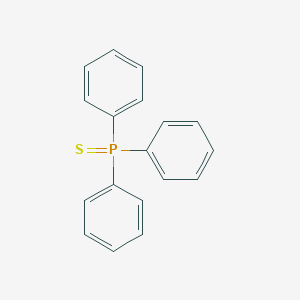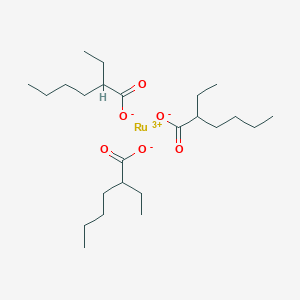
Ruthenium 2-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium 2-ethylhexanoate is a chemical compound that has been extensively studied in the field of chemistry due to its unique properties and potential applications. This compound is also known as Ru(EH)4, and it is a type of organometallic compound that contains ruthenium, a transition metal, and 2-ethylhexanoate, an organic acid. In
作用機序
The mechanism of action of Ruthenium 2-ethylhexanoate is complex and depends on the specific application. In general, it acts as a catalyst by providing a site for the reaction to occur and lowering the activation energy required for the reaction to proceed. In the case of olefin metathesis, Ruthenium 2-ethylhexanoate acts as a catalyst by breaking the double bond in the olefin and allowing it to react with another olefin to form a new compound. In the case of organic solar cells, Ruthenium 2-ethylhexanoate acts as a sensitizer by absorbing light and transferring the energy to the surrounding molecules, which then undergo a series of chemical reactions to produce electricity.
生化学的および生理学的効果
Ruthenium 2-ethylhexanoate has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory settings. However, it has been shown to be relatively non-toxic and stable under normal laboratory conditions. It is important to note that Ruthenium 2-ethylhexanoate should be handled with care, as it can be hazardous if ingested or inhaled.
実験室実験の利点と制限
One of the main advantages of using Ruthenium 2-ethylhexanoate in laboratory experiments is its versatility as a catalyst. It can be used in a wide range of chemical reactions and can be easily synthesized using the standard synthesis method. However, one of the main limitations of using Ruthenium 2-ethylhexanoate is its cost, as it can be relatively expensive compared to other catalysts. In addition, it may not be suitable for certain applications where a more specific catalyst is required.
将来の方向性
There are several future directions for the study of Ruthenium 2-ethylhexanoate. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of Ruthenium 2-ethylhexanoate in biological systems, where it may have potential applications as an anticancer agent or as a tool for studying biological processes. Finally, there is potential for the development of new applications for Ruthenium 2-ethylhexanoate in areas such as materials science and renewable energy. Overall, Ruthenium 2-ethylhexanoate is a promising compound that has potential applications in a wide range of fields and is likely to continue to be an important area of research in the future.
合成法
The synthesis method for Ruthenium 2-ethylhexanoate involves the reaction of ruthenium trichloride with 2-ethylhexanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction produces a dark brown solution, which is then purified by distillation to obtain the final product. This synthesis method has been widely used in the laboratory to produce high-quality Ruthenium 2-ethylhexanoate for research purposes.
科学的研究の応用
Ruthenium 2-ethylhexanoate has been extensively studied in the field of chemistry due to its unique properties and potential applications. It has been used as a catalyst in various chemical reactions, including olefin metathesis, hydrogenation, and oxidation reactions. It has also been used as a precursor for the synthesis of other ruthenium-containing compounds, such as Ru(II) complexes with N-heterocyclic carbene ligands. In addition, Ruthenium 2-ethylhexanoate has been studied for its potential applications in organic solar cells, where it has been used as a sensitizer for the absorption of light.
特性
CAS番号 |
130570-72-8 |
|---|---|
製品名 |
Ruthenium 2-ethylhexanoate |
分子式 |
C24H45O6Ru |
分子量 |
530.7 g/mol |
IUPAC名 |
2-ethylhexanoate;ruthenium(3+) |
InChI |
InChI=1S/3C8H16O2.Ru/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChIキー |
GTOFXGPXYNYBEC-UHFFFAOYSA-K |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |
正規SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |
その他のCAS番号 |
67816-05-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



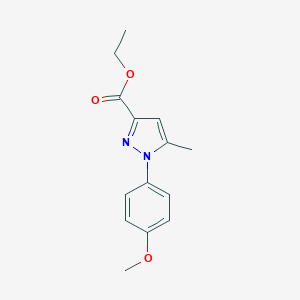
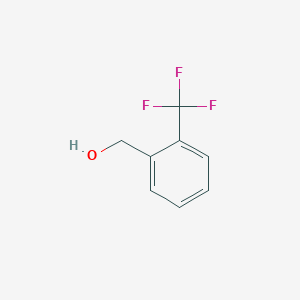
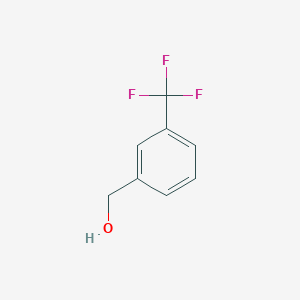
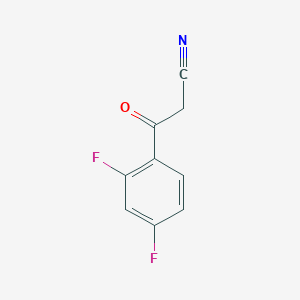
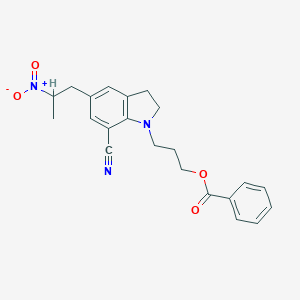
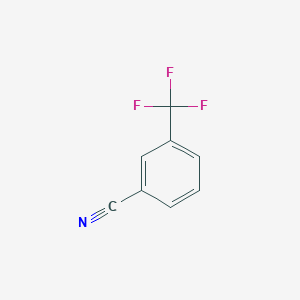
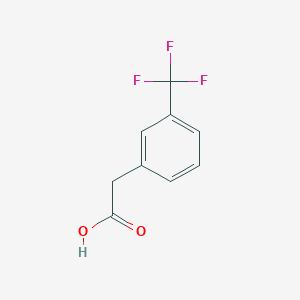
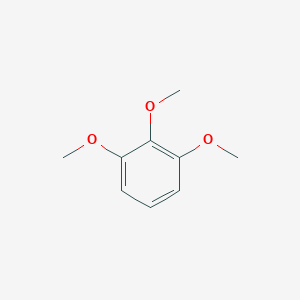
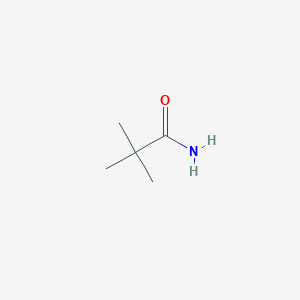
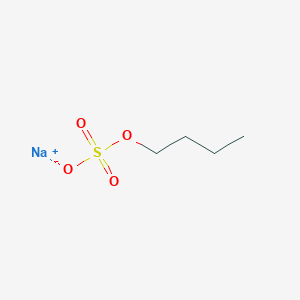
![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)
